molecular formula C9H11NO3 B7769733 3-(Hydroxyamino)-3-phenylpropanoic acid CAS No. 6320-08-7

3-(Hydroxyamino)-3-phenylpropanoic acid

Cat. No.: B7769733
CAS No.: 6320-08-7
M. Wt: 181.19 g/mol
InChI Key: MUURQVSFSDVWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxyamino)-3-phenylpropanoic acid is an organic compound that features a hydroxyamino group attached to a phenylpropanoic acid backbone

Properties

IUPAC Name

3-(hydroxyamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)6-8(10-13)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURQVSFSDVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283548
Record name 3-(hydroxyamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-08-7
Record name NSC32064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(hydroxyamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)-3-phenylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with phenylpropanoic acid.

    Hydroxylation: The phenylpropanoic acid undergoes hydroxylation to introduce the hydroxy group.

    Amination: The hydroxylated intermediate is then subjected to amination to introduce the hydroxyamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxy-3-phenylpropanoic acid is categorized as a phenylpropanoic acid derivative. Its molecular formula is C9H11O3C_9H_{11}O_3 with a molecular weight of approximately 169.19 g/mol. The compound features a hydroxyl group and an amino group, contributing to its reactivity and potential applications in synthetic chemistry and biological systems .

Metabolic Pathways

Research indicates that 3-hydroxy-3-phenylpropanoic acid acts as an intermediate in the metabolism of phenylalanine, a crucial amino acid in various biosynthetic pathways. It has been shown to be involved in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid. Studies utilizing stable-isotope-labeled forms of this compound have demonstrated its incorporation into BA and SA when administered to plants such as cucumber (Cucumis sativus L.) and Nicotiana attenuata, highlighting its role in plant metabolism .

Synthetic Chemistry

The compound has been utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo transformations such as amination and esterification makes it valuable for creating derivatives with enhanced biological activities. For instance, reactions involving triethylamine and specific chlorides have yielded high-purity products with significant yields .

Potential Therapeutic Uses

Given its structural similarity to other amino acids, 3-hydroxy-3-phenylpropanoic acid has been investigated for potential therapeutic effects. The compound's ability to modulate metabolic pathways suggests that it could play a role in developing treatments for metabolic disorders or conditions influenced by phenylalanine metabolism.

Research on Drug Development

In the context of drug development, the compound is being explored for its potential as a hydrophilic self-immolative linker in pharmaceutical formulations. This application could enhance the solubility and bioavailability of drugs, particularly those that are poorly soluble in aqueous environments .

Case Studies and Experimental Findings

Table 1: Summary of Key Studies Involving 3-Hydroxy-3-phenylpropanoic Acid

Study ReferenceFocus AreaFindings
Plant MetabolismDemonstrated incorporation into BA and SA during phenylalanine metabolism in plants.
Synthetic ChemistryAchieved 92% yield in reactions involving triethylamine; effective for pharmaceutical synthesis.
Drug DevelopmentExplored as a linker to improve drug solubility; potential for enhancing bioavailability.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl ring can also interact with hydrophobic pockets in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)-3-phenylpropanoic acid: Lacks the hydroxy group, leading to different chemical reactivity and biological activity.

    3-(Hydroxy)-3-phenylpropanoic acid: Lacks the amino group, resulting in different properties and applications.

Uniqueness

3-(Hydroxyamino)-3-phenylpropanoic acid is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(Hydroxyamino)-3-phenylpropanoic acid, also known as AHPBA, is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both hydroxy and amino functional groups, which contribute to its distinct reactivity and biological properties. The compound's molecular formula is C9H11NO3, and it has a moderate logP value indicating its hydrophilicity and potential for bioactivity in biological systems.

Research indicates that this compound may exert its effects through various biochemical pathways:

  • Vasodilation : In vivo studies have shown that AHPBA can induce vasorelaxation. This effect is mediated through the release of nitric oxide (NO) from endothelial cells, which is crucial for vascular relaxation . The vasodilatory response was confirmed in porcine coronary artery experiments, where AHPBA demonstrated a dose-dependent relaxation effect on precontracted arterial segments .
  • Metabolism : AHPBA is implicated in the metabolism of phenylalanine, serving as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This metabolic pathway suggests a role in plant defense mechanisms and potential therapeutic applications .

Vasodilatory Effects

A significant body of research has focused on the vasodilatory effects of this compound. In studies involving spontaneously hypertensive rats, AHPBA administration resulted in:

  • Blood Pressure Reduction : AHPBA significantly decreased mean arterial pressure, with effects observed at doses as low as 0.01 mg/kg. The reduction was dose-dependent, achieving maximal effects at higher doses (up to 50% decrease) without affecting heart rate .
  • Ex Vivo Experiments : In isolated porcine coronary arteries, AHPBA induced relaxation that was significantly reduced when the endothelium was removed or when eNOS was inhibited, confirming the involvement of endothelial-derived NO in mediating these effects .

Table 1: Summary of Vasodilatory Effects

Dose (mg/kg)Mean Arterial Pressure Change (%)Heart Rate Change (%)
0.01-10No significant change
0.1-20No significant change
1-35No significant change
5-50No significant change

Case Studies

Several studies have highlighted the potential therapeutic applications of AHPBA:

  • Hypertension Management : A study demonstrated that AHPBA could be beneficial in managing hypertension by promoting vascular relaxation through NO release. This suggests its potential as a natural antihypertensive agent .
  • Plant Metabolism : Research involving cucumber and Nicotiana attenuata indicated that AHPBA plays a role in the biosynthesis of key metabolites involved in plant defense mechanisms against biotic stressors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Hydroxyamino)-3-phenylpropanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves functionalizing 3-phenylpropanoic acid precursors. For hydroxyamino group introduction, reductive amination or hydroxylamine-mediated reactions are common. For example, reacting 3-keto-3-phenylpropanoic acid with hydroxylamine under acidic conditions (pH 4–6) at 60–80°C can yield the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of ketone to hydroxylamine) and using aqueous ethanol as a solvent to enhance solubility . Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane) improves purity (>95%).

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR detects the hydroxyamino (–NHOH) proton as a broad singlet (~δ 8.5–9.5 ppm) and the phenyl protons as multiplet signals (δ 7.2–7.4 ppm). 13^{13}C NMR confirms the carboxylic acid carbon at ~δ 170–175 ppm.
  • FT-IR : The hydroxyamino group shows absorption at 3200–3400 cm1^{-1} (N–O stretch) and 1650–1700 cm1^{-1} (C=O from carboxylic acid).
  • Mass Spectrometry : ESI-MS in negative mode typically displays [M–H]^- peaks at m/z 196 (C9_9H10_{10}NO3_3^-). PubChem-derived InChI and molecular weight (195.18 g/mol) align with experimental data .

Advanced Research Questions

Q. How does the hydroxyamino group influence the compound’s reactivity in nucleophilic substitution compared to phosphoryl or amino analogs?

  • Methodological Answer : The hydroxyamino (–NHOH) group acts as a weak nucleophile due to resonance stabilization, unlike phosphoryl analogs (e.g., 3-(Hydroxy(phenyl)phosphoryl)propanoic acid), which undergo rapid substitution with amines. For instance, in reactions with benzylamine, this compound requires catalytic acid (e.g., HCl) to protonate the –NHOH group, enhancing electrophilicity. Kinetic studies (monitored via HPLC) show slower reaction rates (t1/2_{1/2} ≈ 12 hrs) compared to phosphoryl analogs (t1/2_{1/2} ≈ 2 hrs) under identical conditions .

Q. What computational methods predict the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The hydroxyamino group’s pKa (~6.8) suggests partial deprotonation at physiological pH, increasing solubility but reducing stability. Molecular dynamics simulations reveal intramolecular H-bonding between –NHOH and the carboxylic acid, stabilizing the structure in acidic conditions (pH 3–5). However, alkaline conditions (pH > 9) promote degradation via hydroxide attack on the –NHOH moiety, forming nitroso intermediates .

Q. How can in vitro assays evaluate the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Standard assays include:

  • Tyrosinase Inhibition : Incubate the compound (0.1–10 mM) with mushroom tyrosinase and L-DOPA. Measure dopachrome formation at 475 nm. IC50_{50} values correlate with –NHOH’s metal-chelating ability (e.g., Cu2+^{2+} in tyrosinase active sites).
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For advanced studies, surface plasmon resonance (SPR) quantifies binding affinity (KD_D) to target enzymes like phenylalanine ammonia-lyase .

Q. What strategies resolve contradictions in reported biological activities of hydroxyamino-containing compounds?

  • Methodological Answer : Discrepancies (e.g., antioxidant vs. pro-oxidant effects) arise from assay conditions. Systematic approaches include:

  • Dose-Response Curves : Test across concentrations (nM to mM) to identify biphasic effects.
  • Redox Profiling : Use cyclic voltammetry to measure oxidation potentials. Hydroxyamino groups with E1/2_{1/2} < 0.5 V (vs. Ag/AgCl) act as antioxidants by scavenging radicals, while higher potentials indicate pro-oxidant behavior .
  • Cell-Based Assays : Compare ROS levels in HEK-293 cells treated with/without the compound (10–100 µM) using DCFH-DA fluorescence .

Methodological Notes

  • Synthesis Optimization : Reaction yields improve with inert atmospheres (N2_2) to prevent oxidation of –NHOH to nitro groups .
  • Advanced Characterization : X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, particularly for chiral centers .
  • Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., LogP, solubility) to identify anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.